2-(Isopentyloxy)phenylboronic acid
Description
2-(Isopentyloxy)phenylboronic acid is an arylboronic acid derivative featuring a phenyl ring substituted with an isopentyloxy group (–O–CH2CH2CH(CH3)2) at the ortho position and a boronic acid (–B(OH)2) group. This compound is of interest due to the unique steric and electronic effects imparted by the branched isopentyloxy substituent, which enhances lipophilicity and modulates reactivity. Arylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, saccharide sensing, and biomedical applications due to their ability to form reversible covalent bonds with diols .
Properties
Molecular Formula |
C11H17BO3 |
|---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
[2-(3-methylbutoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI Key |
HVGMKBLAWGVTMG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OCCC(C)C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
Alkoxy-substituted phenylboronic acids vary in chain length and branching, influencing their physicochemical properties and applications.
2-Methoxyphenylboronic Acid :
2-Isobutoxyphenylboronic Acid :
2-(Methoxymethyl)phenylboronic Acid :
Key Insight : Larger alkoxy groups (e.g., isopentyloxy) increase lipophilicity, improving membrane permeability in ion transport studies . However, steric bulk may reduce binding affinity for diols compared to smaller substituents like methoxy .
Aminomethyl Derivatives
2-(Aminomethyl)phenylboronic acids are designed for saccharide recognition at physiological pH.
- 2-(N-Methylaminomethyl)phenylboronic Acid: Substituent: –CH2NHCH3. Synthesis: Multi-step processes with challenges in yield and purification . Applications: Saccharide receptors in diagnostics; the amino group enhances water solubility and binding specificity .
Comparison: Unlike aminomethyl derivatives, 2-(isopentyloxy)phenylboronic acid lacks pH-sensitive functional groups, making it less suited for physiological saccharide sensing but more stable in hydrophobic environments.
Halogenated Derivatives
Halogen substituents introduce electron-withdrawing effects, altering reactivity.
- 3-Chlorophenylboronic Acid: Substituent: Chloro (–Cl) at meta position. Applications: Used in PCR to modulate enzyme activity (e.g., inhibition of snake venom phosphodiesterase) . Properties: Higher Lewis acidity due to electron-withdrawing Cl, enhancing interactions with electron-rich biomolecules .
Key Insight : The electron-donating isopentyloxy group in this compound reduces Lewis acidity compared to halogenated derivatives, favoring applications requiring milder reactivity.
Other Functionalized Derivatives
4-(Hydroxymethyl)phenylboronic Acid :
- 2-(Methanesulfonylamino)phenylboronic Acid: Substituent: –NHSO2CH3. Applications: Pharmaceutical intermediate; sulfonamide group aids in metal coordination .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Preparation Methods
Miyaura Borylation of Aryl Halides
The subsequent Miyaura borylation converts the aryl bromide to the boronic acid. In a representative procedure, aryl halides undergo palladium-catalyzed coupling with bis(pinacolato)diboron. For example, tert-butyl 3-(1-(tert-butoxycarbonyl)-4-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-6-(4-((tert-butoxycarbonylamino)methyl)phenyl)-1H-indazole-1-carboxylate was synthesized using PdCl₂(dppf) and Na₂CO₃ in acetonitrile/water at 85–95°C. Applied to 2-bromo-1-isopentyloxybenzene, this method would employ similar conditions, yielding the target boronic acid after hydrolysis.
Table 2: Miyaura Borylation Parameters
| Aryl Halide | Boron Source | Catalyst | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|---|
| 2-Bromo-1-isopentyloxybenzene | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | Dioxane | 80°C | 48%* | |
| *Yield extrapolated from analogous reactions. |
Electrophilic Aromatic Substitution
Electrophilic substitution offers an alternative pathway, though regioselectivity challenges arise due to the boronic acid’s meta-directing nature. Patent CN104788484B details nitration of phenylboronic acid using nitric acid and ammonium nitrate in acetic anhydride at 30–50°C. While this method targets nitro derivatives, analogous strategies could theoretically introduce isopentyloxy groups via Friedel-Crafts alkylation. However, the boronic acid’s electron-withdrawing effect impedes electrophilic attack, making this route less feasible without directing groups.
Protective Group Strategies
To circumvent compatibility issues between boronic acids and alkylation conditions, protective group strategies are employed. For instance, converting the boronic acid to a methyliminodiacetic acid (MIDA) boronate stabilizes it during Williamson ether synthesis. A patent demonstrates analogous protection-deprotection sequences for hydroxy-substituted phenylboronic acids, where acetyl chloride and AlCl₃ facilitate demethylation. Post-alkylation, acidic hydrolysis regenerates the boronic acid.
Table 3: Protective Group Approach
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Protection | MIDA ligand | THF, RT | 90%* | – |
| Alkylation | Isopentyl bromide, K₂CO₃ | Toluene, 80°C | 75%* | |
| Deprotection | HCl (aq) | Reflux | 85%* | – |
| *Theoretical yields based on analogous reactions. |
Comparative Analysis of Synthetic Routes
Suzuki-Miyaura Coupling
-
Advantages : High regioselectivity, compatibility with diverse substrates.
-
Limitations : Multi-step synthesis, moderate yields (48–84%).
Direct Borylation
-
Advantages : Single-step, atom-economical.
-
Limitations : Requires specialized catalysts, unverified in provided sources.
Protective Group Method
-
Advantages : Avoids boronic acid sensitivity issues.
-
Limitations : Additional steps reduce overall efficiency.
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